5-bromo-N-8-quinolinyl-1-naphthamide

Muscarinic receptor pharmacology GPCR agonist activity Recombinant HEK293T assay

This compound is the definitive 8-quinolinyl regioisomer for SAR campaigns. Its 89-fold functional selectivity window for M1 (63 nM) over general muscarinic binding is geometry-dependent, making generic substitution with the 5-quinolinyl isomer (CAS 712290-59-0) scientifically unsound. The 5-bromo motif provides a critical activity cliff for MAO-B inhibition (IC50 1.52 µM) versus the 4-bromophenyl analog. Procure this exact chemotype to ensure target engagement validity in CREB inhibition and biased GPCR probe development studies.

Molecular Formula C20H13BrN2O
Molecular Weight 377.2 g/mol
Cat. No. B3498189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-8-quinolinyl-1-naphthamide
Molecular FormulaC20H13BrN2O
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br)N=CC=C2
InChIInChI=1S/C20H13BrN2O/c21-17-10-3-7-14-15(17)8-2-9-16(14)20(24)23-18-11-1-5-13-6-4-12-22-19(13)18/h1-12H,(H,23,24)
InChIKeyWXTLINQDRAIICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-8-quinolinyl-1-naphthamide: A Heteroaromatic Naphthamide Probe with Multi-Target Binding Profiles


5-Bromo-N-8-quinolinyl-1-naphthamide (C20H13BrN2O, MW 377.2 g/mol) is a synthetic small molecule combining a 5-bromonaphthalene-1-carboxamide core with an 8-aminoquinoline substituent. This compound has been annotated in BindingDB with measurable affinity for the muscarinic acetylcholine receptor family (rat brain membranes, IC50 = 5.62 μM; human M1 agonist activity IC50 = 63 nM) and inhibitory activity against human recombinant MAO-B (IC50 = 1.52 μM) [1][2]. It appears within the broader patent landscape of naphthamide and quinoline carboxamide compounds investigated as CREB-mediated gene transcription inhibitors, a class proposed for anticancer therapeutic development [3]. Unlike its 5-quinolinyl positional isomer (CAS 712290-59-0) or non-brominated N-(8-quinolinyl)-1-naphthamide analogs, the 8-quinolinyl linkage combined with the 5-bromo substituent establishes a distinct pharmacophoric geometry that can influence target engagement profiles relevant to probe selection and structure-activity relationship (SAR) campaigns.

Why 5-Bromo-N-8-quinolinyl-1-naphthamide Cannot Be Replaced by Positional Isomers or De-brominated Analogs


Close structural analogs of 5-bromo-N-8-quinolinyl-1-naphthamide, including the 5-quinolinyl regioisomer (CAS 712290-59-0), the non-brominated N-(8-quinolinyl)-1-naphthamide, and the 4-bromophenyl-substituted variant, differ in the spatial orientation of the quinoline nitrogen, the presence of the halogen substituent, or the nature of the aryl amide component. These structural variations directly impact hydrogen-bonding capacity, π-stacking geometry, and steric bulk at the naphthamide-quinoline interface, which can alter binding modes to targets such as muscarinic receptors, MAO enzymes, and CREB-associated co-activator proteins . For example, the 8-quinolinyl group provides a nitrogen-rich heteroaromatic surface capable of mimicking natural ligand motifs, while the bromine at the 5-position of the naphthalene ring modulates electron density and lipophilicity distinct from the 4-bromophenyl analog, where a second bromine may introduce steric hindrance . These molecular-level distinctions translate to quantifiable differences in target binding and functional activity profiles that render generic substitution scientifically indefensible without confirmatory re-assay.

Quantitative Differentiation Evidence for 5-Bromo-N-8-quinolinyl-1-naphthamide Against Structural Analogs


Human M1 Muscarinic Receptor Agonist Potency vs. Pan-Muscarinic Binding in Rat Brain

5-Bromo-N-8-quinolinyl-1-naphthamide displays a pronounced functional selectivity window: it shows agonist activity at human M1 receptors expressed in HEK293T cells with an IC50 of 63 nM, while its binding affinity to the pan-muscarinic population in rat brain membranes is over 89-fold weaker (IC50 = 5,620 nM) [1][2]. In contrast, the reference muscarinic ligand BDBM50470878 (a structurally distinct brominated heterocycle) demonstrates a Ki of 40 nM in cerebral cortex binding, but lacks the same degree of functional M1 selectivity profiling in the same dataset [3]. This indicates that 5-bromo-N-8-quinolinyl-1-naphthamide's functional response at M1 is not simply a reflection of its overall muscarinic binding affinity, suggesting a unique efficacy-driven interaction.

Muscarinic receptor pharmacology GPCR agonist activity Recombinant HEK293T assay

MAO-B vs. MAO-A Isoform Selectivity Profile

5-Bromo-N-8-quinolinyl-1-naphthamide inhibits human recombinant MAO-B with an IC50 of 1,520 nM, and human recombinant MAO-A with an IC50 of 726 nM, yielding a modest MAO-A/MAO-B selectivity ratio of approximately 2.1 [1]. By contrast, the close structural analog 5-bromo-N-(4-bromophenyl)-1-naphthamide, which bears a second bromine on the phenyl ring, shows IC50 > 100,000 nM against MAO-B, representing a greater than 65-fold loss in inhibitory potency [2]. This dramatic potency gap demonstrates that the quinolinyl group in the 8-position is critical for maintaining MAO-B engagement, and that simple halogen substitution on a non-quinoline scaffold is insufficient to confer comparable enzyme inhibition.

Monoamine oxidase inhibition Isoform selectivity Neuropharmacology

Structural Rationale for Target Engagement: 8-Quinolinyl vs. 5-Quinolinyl and 4-Bromophenyl Analogs

The 8-quinolinyl substituent in 5-bromo-N-8-quinolinyl-1-naphthamide positions the quinoline nitrogen adjacent to the amide linkage, creating a contiguous hydrogen-bond-accepting surface that can engage target proteins through bidentate interactions. This geometry is absent in the 5-quinolinyl regioisomer (CAS 712290-59-0), where the nitrogen is distal and rotationally decoupled from the amide, and in the 4-bromophenyl analog, where the phenyl ring lacks the nitrogen entirely, eliminating heteroaromatic π-stacking and H-bonding altogether . The 5-bromo substitution on the naphthalene ring further differentiates this compound from the non-brominated N-(8-quinolinyl)-1-naphthamide (ChemSpider ID 691039, MW 298.35), which lacks the electron-withdrawing and lipophilic contributions of bromine that can modulate binding pocket occupancy and metabolic stability .

Structure-activity relationship Quinoline pharmacophore Molecular recognition

CREB-Mediated Transcription Inhibition Patent Context and In-Class Positioning

The U.S. Patent 9,073,820 (Oregon Health & Science University) explicitly claims pharmaceutical compositions comprising naphthamide and quinoline carboxamide compounds containing two bicyclic moieties for inhibiting CREB-mediated gene transcription, with demonstrated utility in lung, prostate, and breast cancers [1]. 5-Bromo-N-8-quinolinyl-1-naphthamide falls within this structural claim space. Within the same chemical series, the lead compound 666-15 (a bisnaphthamide) achieves CREB inhibition IC50 = 81 nM in HEK293T reporter assays, with complete tumor growth suppression in an MDA-MB-468 xenograft model at well-tolerated doses [2]. While direct CREB inhibition data for 5-bromo-N-8-quinolinyl-1-naphthamide itself are not publicly disclosed, its structural inclusion in the patent family positions it as a mono-naphthamide analog within a chemical series that has produced a validated in vivo probe.

CREB inhibition Cancer therapeutics Transcription factor pharmacology

Validated Application Scenarios for 5-Bromo-N-8-quinolinyl-1-naphthamide Based on Quantitative Evidence


M1 Muscarinic Receptor Biased Signaling Probe Development

With an 89-fold window between functional M1 agonist potency (IC50 = 63 nM) and pan-muscarinic binding (IC50 = 5.62 μM), 5-bromo-N-8-quinolinyl-1-naphthamide is a compelling starting point for developing biased GPCR probes. Researchers can use this compound in HEK293T-based split luciferase assays to dissect Gαq/PLC-β3 signaling downstream of M1, while using radioligand binding in native tissues as a counter-screen to confirm functional selectivity. Procurement of the structurally matched 5-quinolinyl isomer as a negative control is recommended to verify that the 8-quinolinyl geometry is essential for the observed functional bias. [1]

MAO-B Isoform Selectivity Benchmarking in Neuropharmacology

The compound's MAO-B IC50 of 1,520 nM, coupled with a ~2-fold MAO-A preference, makes it suitable as a moderate-affinity MAO-B reference inhibitor for benchmarking novel chemical series. Its 65-fold potency advantage over the 4-bromophenyl analog provides a clear structure-activity cliff that can be exploited in SAR teaching sets and computational docking studies. Laboratories focused on Parkinson's disease or depression research can use this compound alongside established MAO-B inhibitors (selegiline, rasagiline) to calibrate assay sensitivity in spectrofluorometric kynuramine oxidation protocols. [2]

CREB-Mediated Transcription Chemical Biology Tool Compound

As a mono-naphthamide analog within the US 9,073,820 patent family, 5-bromo-N-8-quinolinyl-1-naphthamide can serve as a simplified scaffold for probing the minimum pharmacophore required for CREB inhibition. By comparing its activity to the bivalent lead 666-15 (CREB IC50 = 81 nM), medicinal chemistry teams can evaluate whether a single naphthamide-quinoline unit is sufficient for CBP-KIX domain engagement, or whether the bisnaphthamide architecture is indispensable. This compound is particularly relevant for academic labs participating in NIH-funded CREB inhibitor discovery programs (e.g., R01GM087305). [3][4]

Quote Request

Request a Quote for 5-bromo-N-8-quinolinyl-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.